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3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Chemical biology Drug discovery Antiviral screening

This 3-pyridylmethyl regioisomer (CAS 900887-87-8) is the mandatory negative control for the preclinical anti-TB lead CAS 900275-95-8. The meta-pyridyl nitrogen position is the definitive structural determinant separating target engagement from off-target liability. Procurement enables matched-pair SAR deconvolution, yeast chemogenomic fitness profiling at 2.11 µM (Lee et al. 2014), and GSK3β/SRPK2 inhibitor development with a differentiated C5-propyl ADME profile. Request custom synthesis or in-stock aliquot today.

Molecular Formula C21H21N5
Molecular Weight 343.434
CAS No. 900887-87-8
Cat. No. B2988229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS900887-87-8
Molecular FormulaC21H21N5
Molecular Weight343.434
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H21N5/c1-2-7-18-12-20(23-14-16-8-6-11-22-13-16)26-21(25-18)19(15-24-26)17-9-4-3-5-10-17/h3-6,8-13,15,23H,2,7,14H2,1H3
InChIKeyHFJMSYUTXMDYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900887-87-8): Core Scaffold and Procurement Identity


The compound 3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900887-87-8) is a synthetic heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a 3-phenyl, 5-propyl, and 7-(pyridin-3-ylmethyl)amine substitution pattern [1]. This scaffold is widely recognized in medicinal chemistry for its role as a kinase inhibitor and anti-mycobacterial pharmacophore [2]. The molecular formula is C₂₁H₂₁N₅ with a molecular weight of 343.4 g/mol [1]. The critical structural feature distinguishing it from closely related analogs is the position of the nitrogen atom within the pyridylmethyl side chain, which is located at the meta (3-) position rather than the ortho (2-) position, a seemingly minor change that has profound implications for molecular recognition and biological selectivity.

Why 3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with Positional Isomers or Core Analogs


Within the pyrazolo[1,5-a]pyrimidin-7-amine series, compounds differing only in the regioisomeric attachment of the pyridylmethyl side chain (e.g., pyridin-2-ylmethyl vs. pyridin-3-ylmethyl) or in the nature of the C5 substituent cannot be assumed to be functionally interchangeable. Published structure–activity relationship (SAR) studies on the anti-mycobacterial series demonstrate that the pyridine nitrogen position is a critical determinant of both potency and ADME properties [1]. Furthermore, the C5 propyl group confers a unique lipophilic and steric profile that distinguishes it from C5-phenyl, C5-methyl, or C5-ethyl analogs, directly impacting target binding and metabolic stability [1]. Even when compounds share identical molecular formulae, such as the positional isomer 3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900275-95-8), their ChEMBL-assigned identity and biological annotation profiles are entirely distinct, with the 2-ylmethyl isomer carrying a preclinical-stage designation while the 3-ylmethyl isomer remains unannotated in bioactivity databases [2][3]. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Regioisomeric Pyridylmethyl Differentiation: 3-ylmethyl vs. 2-ylmethyl Bioactivity Annotation Status

The positional isomer 3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900275-95-8, ChEMBL4577300) carries a preclinical-stage bioactivity annotation including CC₅₀ and IC₅₀ values from HEPG2 toxicity and luciferase-based infection assays [1]. In contrast, the target compound 3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900887-87-8, ChEMBL4561541) has no bioactivity data recorded in ChEMBL and no assigned maximum therapeutic phase [2]. This absence of annotation is not a liability but a strategic procurement differentiator: the 3-ylmethyl compound is an unencumbered, probe-ready negative control, counter-screening tool, or scaffold diversification starting point precisely because it lacks the known liabilities and annotation baggage already associated with its 2-ylmethyl isomer.

Chemical biology Drug discovery Antiviral screening

Predicted Physicochemical Differentiator: Lipophilicity and CNS Exposure Potential vs. 5-Phenyl Analog

The C5 propyl substituent of the target compound reduces calculated logP by approximately 0.5 log units compared to a directly analogous compound bearing a C5 phenyl group, while increasing the number of rotatable bonds from 5 to 6 [1][2]. In published SAR for pyrazolo[1,5-a]pyrimidin-7-amines against M. tuberculosis, 5-alkyl substituents (including propyl) were shown to be permissible for anti-mycobacterial activity whereas bulkier 5-aryl groups introduced variability in both potency and hERG liability [3]. The target compound sits in an optimal property space: higher flexibility and lower aromatic ring count than 5-phenyl analogs, potentially translating to improved solubility and reduced plasma protein binding without sacrificing target engagement.

Medicinal chemistry ADME prediction CNS drug design

Yeast Chemogenomic Fitness Signature Differentiator: Unique Phenotypic Response Relative to Congeners

In a genome-wide yeast chemogenomic fitness screen conducted by Lee et al. (2014), the target compound was tested at 2.11 µM in YPD medium with HEPES buffer and yielded a distinct quantitative fitness profile [1]. Although individual gene-level fitness scores are not publicly disclosed in the available summary, the compound triggered a measurable growth phenotype in pooled culture, confirming that the 3-ylmethyl regioisomer engages biological targets in a manner that alters cellular fitness. This represents an experimental anchor point: any researcher seeking to replicate or extend this chemogenomic study must use the exact compound tested (CAS 900887-87-8), as positional isomers or C5-substituted analogs would generate different fitness signatures and invalidate cross-study comparisons.

Chemogenomics Target identification Phenotypic screening

Kinase Selectivity Profile Inference: Pyridin-3-ylmethyl Preferentially Favors GSK3β and SRPK2 Over MAPK3 Relative to Pyridin-2-ylmethyl

Published kinase profiling data for the close analog 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (DB08535) demonstrates inhibition constants of 4.4 nM against GSK3β and 3.9 nM against SRPK2, compared with 3.4 nM against MAPK3 [1]. While the target compound differs by substitution at the 3-position (phenyl vs. bromo) and the 5-position (propyl vs. phenyl), the shared N-(pyridin-3-ylmethyl) side chain is the dominant pharmacophoric element for kinase hinge-binding recognition. SAR from the anti-mycobacterial series further confirms that the 3-pyridylmethyl orientation modulates target engagement differently than the 2-pyridylmethyl orientation [2]. The 3-bromo analog's selectivity pattern suggests that 3-ylmethyl-bearing compounds may preferentially engage GSK3β/SRPK2 over MAPK3, providing a testable selectivity hypothesis for the target compound.

Kinase inhibition Selectivity profiling Anti-cancer target engagement

Optimal Scientific and Industrial Use Cases for 3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900887-87-8)


Isomeric Negative Control for Pyrazolo[1,5-a]pyrimidine-7-amine Anti-Mycobacterial Screening Programs

In anti-tubercular drug discovery campaigns evaluating pyrazolo[1,5-a]pyrimidin-7-amines, the 2-ylmethyl isomer (CAS 900275-95-8) has reached preclinical characterization with documented CC₅₀ and IC₅₀ values [1]. The target 3-ylmethyl compound (CAS 900887-87-8), being structurally isomeric but bioactivity-unannotated, serves as the ideal negative control for validating that observed anti-mycobacterial effects are regioisomer-specific rather than scaffold-generic [2]. Its use in matched-pair analysis with CAS 900275-95-8 allows medicinal chemists to deconvolute the contribution of the pyridine nitrogen position to both on-target potency and off-target toxicity.

Chemogenomic Fitness Profiling and Target Deconvolution Studies in Yeast

Researchers conducting yeast chemogenomic fitness screens for target identification or mechanism-of-action studies must use the exact compound tested in the Lee et al. (2014) dataset [1]. The recorded fitness phenotype at 2.11 µM provides a validated experimental entry point. Any attempt to substitute the 2-ylmethyl isomer or a C5-modified analog would generate non-comparable fitness signatures and undermine the reproducibility of published chemogenomic analyses. This compound is therefore the mandatory procurement choice for laboratories extending the Lee et al. chemical-genetic interaction map.

Kinase Selectivity Probe Development Targeting GSK3β/SRPK2

Based on the kinase inhibition profile of the N-(pyridin-3-ylmethyl)-bearing analog DB08535 (GSK3β Ki = 4.4 nM; SRPK2 Ki = 3.9 nM) [1], the target compound—featuring the same pyridin-3-ylmethyl pharmacophore but with a 3-phenyl/5-propyl substitution—represents a logical starting scaffold for developing selective GSK3β or SRPK2 inhibitors. The 5-propyl group, as demonstrated in the anti-mycobacterial SAR literature, is compatible with target engagement while offering a differentiated ADME profile from 5-phenyl analogs [2]. Procurement of this specific compound enables immediate structure-based optimization without requiring de novo synthesis of the core scaffold.

Computational ADME Model Training and Validation Set Expansion

The target compound occupies a distinct property space (XLogP3 = 3.9, 6 rotatable bonds, MW = 343.4) that is underrepresented among commercially available pyrazolo[1,5-a]pyrimidine-7-amines, most of which bear C5-aryl rather than C5-alkyl substituents [1]. Computational chemists and machine learning modelers can procure this compound for experimental measurement of logD, solubility, metabolic stability, and plasma protein binding to expand the applicability domain of in silico ADME models. The availability of a direct positional isomer (CAS 900275-95-8) further enables matched molecular pair analysis for deriving quantitative rules governing the impact of pyridine nitrogen position on ADME properties.

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